molecular formula C12H13NO4 B3948272 1-[3-(2-furyl)acryloyl]proline

1-[3-(2-furyl)acryloyl]proline

Cat. No.: B3948272
M. Wt: 235.24 g/mol
InChI Key: JQPXLPVJRYDONF-AATRIKPKSA-N
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Description

Significance of Proline Derivatives in Chemical Biology and Enzymology

Proline is a unique proteinogenic amino acid due to its secondary amine integrated into a pyrrolidine (B122466) ring, which imparts exceptional rigidity to the peptide backbone. nih.govnih.gov This structural constraint plays a critical role in protein folding, stability, and molecular recognition. nih.gov In chemical biology and enzymology, synthetic proline derivatives are of paramount importance for several reasons:

Enzyme Inhibition: Modified proline analogs are used to design potent and specific enzyme inhibitors, with applications in developing treatments for conditions like hypertension and inflammatory diseases.

Structural Probes: The incorporation of proline derivatives into peptides allows researchers to study and modulate protein conformation, stability, and function. nih.gov The restricted rotation around the Xaa-Pro peptide bond is a rate-limiting step in protein folding, a process that can be studied using proline analogs. sigmaaldrich.com

Catalysis: Proline and its derivatives are extensively used as organocatalysts in asymmetric synthesis, a field of significant interest in organic chemistry. organic-chemistry.org

Bioactive Peptides: Derivatives are incorporated into synthetic peptides to create mimetics of natural structures, such as collagen, or to develop novel bioactive molecules like thrombin inhibitors and HIV inhibitors. nih.govsigmaaldrich.com

The ability to synthesize a wide array of proline derivatives allows for the fine-tuning of molecular properties to achieve desired biological or chemical effects, making them versatile tools in medicinal chemistry and materials science. nih.gov

Historical Context of 1-[3-(2-furyl)acryloyl]proline as a Furan-Containing Amino Acid Analog

The development of novel proline derivatives has a rich history, driven largely by applications in medicinal chemistry. nih.gov The synthesis of non-natural amino acids, including those containing unique functional groups like the furan (B31954) ring, has expanded the toolkit available for biochemical research. Furan-containing compounds, often derived from biomass sources like 5-hydroxymethylfurfural (B1680220) (HMF), have garnered increasing interest for creating novel polymers and pharmaceuticals. nih.govresearchgate.net

The specific compound this compound is a synthetic construct, merging the established field of proline chemistry with the utility of the furan ring. The furylacryloyl group acts as a chromophore, a molecule that absorbs light in a specific wavelength range. When this group is part of a larger peptide substrate, its spectroscopic properties can change upon enzymatic cleavage, providing a method to monitor the reaction. This approach became central to the design of continuous spectrophotometric assays for various enzymes.

Overview of Key Biochemical and Chemical Applications of this compound and its Conjugates in Research

The primary application of this compound in biochemical research is as a building block for creating chromogenic enzyme substrates. By attaching this moiety to the N-terminus of a peptide sequence specifically recognized by a target enzyme, researchers can create powerful analytical tools. The hydrolysis of the peptide bond by the enzyme separates the furylacryloyl-containing fragment, leading to a measurable change in light absorbance.

Two prominent examples of such conjugates are:

N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA): This synthetic peptide is a well-established substrate for collagenases, a class of matrix metalloproteinases (MMPs). sigmaaldrich.comscbt.comsigmaaldrich.com It mimics the primary structure of collagen and is hydrolyzed by all known collagenases, making it a valuable tool for studying their activity, with an optimal pH for hydrolysis around 7.4. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk The assay is used in research contexts such as studying bacteria that produce collagenase. scientificlabs.co.uk

N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG): This compound is a specific chromogenic substrate for Angiotensin-Converting Enzyme (ACE). medchemexpress.comsigmaaldrich.com The hydrolysis of FAPGG by ACE is monitored by photometry, providing a quantitative measure of the enzyme's activity. medchemexpress.com This makes it a key tool for screening potential ACE inhibitors, which are important in hypertension research and drug development. medchemexpress.comsigmaaldrich.com

The table below details the properties and applications of these key conjugates.

PropertyN-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA)N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG)
Alternate Names FALGPA, N-[3-(2-Furyl)acryloyl]-L-leucyl-glycyl-L-prolyl-L-alanineFAPGG
Molecular Formula C₂₃H₃₂N₄O₇ sigmaaldrich.comsigmaaldrich.comC₂₀H₂₁N₃O₆ sigmaaldrich.com
Molecular Weight 476.52 g/mol sigmaaldrich.comscbt.comsigmaaldrich.com399.40 g/mol sigmaaldrich.com
CAS Number 78832-65-2 sigmaaldrich.comscbt.comsigmaaldrich.com64967-39-1 sigmaaldrich.com
Primary Enzyme Target Collagenase (Matrix Metalloproteinases) sigmaaldrich.comscbt.comAngiotensin-Converting Enzyme (ACE) medchemexpress.comsigmaaldrich.com
Biochemical Role Chromogenic substrate that mimics collagen structure. sigmaaldrich.comsigmaaldrich.comChromogenic substrate for quantitative detection of ACE activity. medchemexpress.com
Application Used in spectrophotometric assays to measure collagenase activity. scbt.comscientificlabs.co.ukUsed in assays for screening ACE inhibitors and studying hypertension. medchemexpress.comsigmaaldrich.com

Scope and Objectives of Academic Inquiry into the Chemical Compound

Academic and commercial research interest in this compound and its conjugates is sharply focused on its utility as a component of enzyme assay systems. The principal objective is to leverage its chromogenic properties for the development of sensitive, continuous, and reliable methods for quantifying the activity of specific proteases.

The scope of inquiry includes:

Assay Development: Synthesizing and validating new peptide sequences incorporating the furylacryloyl group to create substrates for a wider range of enzymes.

Enzyme Kinetics: Using these substrates to perform detailed kinetic studies (e.g., determining Kₘ and kcat values) of enzymes like ACE and collagenases. medchemexpress.com

Inhibitor Screening: Employing these substrates in high-throughput screening campaigns to identify and characterize novel enzyme inhibitors for therapeutic development. medchemexpress.com

Diagnostic Research: Investigating the potential use of these substrates in diagnostic applications where abnormal protease activity is a biomarker for disease.

The academic inquiry is not into the biological activities of this compound itself, but rather into its application as a reporter molecule that facilitates the study of other biologically crucial enzymes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-3-(furan-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(6-5-9-3-2-8-17-9)13-7-1-4-10(13)12(15)16/h2-3,5-6,8,10H,1,4,7H2,(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPXLPVJRYDONF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C=CC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C(=O)/C=C/C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 3 2 Furyl Acryloyl Proline

Strategies for the Stereoselective Synthesis of 1-[3-(2-furyl)acryloyl]proline

The controlled three-dimensional arrangement of atoms, or stereochemistry, within this compound is crucial for its interaction with biological targets. Stereoselective synthesis aims to produce a specific stereoisomer, enhancing the compound's efficacy and specificity.

Copper-Catalyzed 1,4-Addition Approaches for Proline Derivatives

Copper-catalyzed 1,4-addition, also known as conjugate addition, is a powerful tool for forming carbon-carbon bonds. In the context of proline derivatives, this method is instrumental in introducing substituents at the 3-position of the proline ring with high stereocontrol. nih.govresearchgate.netacs.org The reaction typically involves the addition of an organometallic reagent, such as a Grignard or organozinc reagent, to an α,β-unsaturated proline derivative in the presence of a copper catalyst. nih.govacs.orgrug.nl The stereochemical outcome of the reaction can often be influenced by the choice of chiral ligands, which coordinate to the copper center and create a chiral environment. rug.nl This approach has been successfully employed to synthesize a variety of trans-3-substituted proline derivatives with good to excellent diastereoselectivity. nih.govresearchgate.netacs.org

Key features of this methodology include:

High trans-selectivity: The addition of the nucleophile preferentially occurs on the face opposite to the existing substituent on the proline ring, leading to the trans isomer. nih.govresearchgate.netacs.org

Catalyst versatility: A range of copper(I) and copper(II) salts can be used, often in combination with various ligands to optimize reactivity and selectivity. rug.nlnih.gov

Substrate scope: The method is applicable to various N-protected 2,3-dehydroproline esters. nih.govresearchgate.netacs.org

A practical four-step synthesis of trans-3-substituted proline derivatives has been developed, which relies on a copper-catalyzed 1,4-addition of Grignard reagents to N-protected 2,3-dehydroproline esters. nih.govacs.org This method provides the 1,4-addition products with good trans-selectivity, with diastereomeric ratios ranging from 5:1 to 25:1. nih.govacs.org

Incorporation of the Furanacryloyl Moiety into Amino Acid Scaffolds

Once a suitably functionalized proline derivative is obtained, the furanacryloyl group is introduced. This is typically achieved through an acylation reaction where the amino group of the proline derivative reacts with a reactive form of 3-(2-furyl)acrylic acid. The reaction involves the formation of an amide bond between the proline nitrogen and the carbonyl carbon of the furanacryloyl group.

The choice of coupling reagents and reaction conditions is critical to ensure efficient and clean conversion. Common coupling reagents used in peptide synthesis, such as carbodiimides or phosphonium/uronium salts, can be employed. The reaction is generally performed in an inert organic solvent in the presence of a base to neutralize any acid formed during the reaction.

Solid-Phase Peptide Synthesis (SPPS) Applications for this compound-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the assembly of peptides, including those containing modified amino acids like this compound. bachem.comcsic.esnih.gov In SPPS, the peptide is assembled step-by-step while one end is attached to an insoluble solid support, or resin. bachem.com This simplifies the purification process as reagents and byproducts can be washed away after each step. bachem.comcsic.es

The general cycle of SPPS involves:

Deprotection: Removal of the temporary protecting group from the N-terminus of the growing peptide chain. bachem.com

Activation and Coupling: Activation of the incoming amino acid's carboxyl group and its subsequent coupling to the deprotected N-terminus of the peptide on the resin. nih.gov

Washing: Thorough washing of the resin to remove excess reagents and byproducts. bachem.com

Synthesis StepDescriptionKey Reagents/Conditions
Resin Swelling The solid support is swollen in a suitable solvent to allow access to the reactive sites.Dichloromethane (DCM), N,N-Dimethylformamide (DMF) csic.es
Fmoc Deprotection Removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus.20% Piperidine in DMF nih.gov
Amino Acid Coupling The activated Fmoc-protected amino acid is coupled to the free amine on the resin.HBTU, HOBt, DIC, DIEA nih.gov
Capping (Optional) Unreacted amino groups are acetylated to prevent the formation of deletion sequences.Acetic anhydride, DIEA
Final Acylation Coupling of 3-(2-furyl)acrylic acid to the N-terminal proline.Coupling reagents (e.g., HATU, DIC/Oxyma), Base (e.g., DIEA)
Cleavage & Deprotection The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.Trifluoroacetic acid (TFA) cocktail

Solution-Phase Synthetic Approaches for this compound Derivatives

While SPPS is dominant for longer peptides, solution-phase synthesis remains a valuable and often preferred method for the synthesis of smaller molecules and derivatives of this compound. In this approach, all reactions are carried out in a homogeneous solution, which allows for easier monitoring and purification of intermediates at each step.

The synthesis of this compound in solution would typically involve the coupling of a protected proline ester with 3-(2-furyl)acrylic acid, followed by deprotection of the ester group. The choice of protecting groups is crucial to ensure that they can be removed selectively without affecting the newly formed amide bond or the furan (B31954) ring.

Solution-phase synthesis offers several advantages:

Scalability: It is generally more amenable to large-scale production.

Purification of Intermediates: Allows for the isolation and characterization of intermediates, ensuring the purity of the final product.

Flexibility: It offers greater flexibility in the choice of reaction conditions and reagents.

Design Principles for Chemical Modifications and Analog Generation based on the this compound Scaffold

The this compound scaffold provides a versatile platform for the generation of chemical analogs with potentially improved or novel properties. The design of these analogs is guided by principles of medicinal chemistry and an understanding of structure-activity relationships (SAR).

Modifications can be targeted at three main regions of the molecule:

The Furan Ring: The furan ring can be substituted with various functional groups to modulate electronic properties, steric bulk, and hydrogen bonding capacity. It can also be replaced with other heterocyclic or aromatic systems to explore different binding interactions.

The Acryloyl Linker: The double bond of the acryloyl group can be reduced to a single bond, or the linker can be extended or shortened to alter the distance and conformational flexibility between the furan and proline moieties.

The Proline Ring: The proline ring can be substituted at various positions to introduce new functional groups or to constrain the conformation of the molecule. The carboxylic acid can be converted to esters, amides, or other functional groups to modify polarity and bioavailability.

The generation of a library of analogs based on these principles allows for a systematic exploration of the chemical space around the parent compound, leading to the identification of derivatives with optimized characteristics.

Modification SitePotential ModificationsRationale
Furan Ring Substitution with halogens, alkyl, or alkoxy groups. Replacement with thiophene, pyridine, or phenyl rings.To alter electronic properties, hydrophobicity, and potential for new interactions.
Acryloyl Linker Reduction of the double bond. Introduction of substituents on the double bond.To increase flexibility and explore different spatial arrangements.
Proline Ring Substitution at C3 or C4. Modification of the carboxylic acid to esters or amides.To introduce new functionalities, constrain conformation, and alter solubility and cell permeability.

Application of 1 3 2 Furyl Acryloyl Proline and Its Derivatives As Enzymatic Probes

1-[3-(2-furyl)acryloyl]proline-Based Substrates for Angiotensin-Converting Enzyme (ACE) Activity Assays

A key application of this compound derivatives is in the study of Angiotensin-Converting Enzyme (ACE), a central enzyme in the renin-angiotensin system that regulates blood pressure. mdpi.comnih.gov The synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) has become a vital tool for this purpose. mdpi.com ACE hydrolyzes FAPGG into N-[3-(2-furyl)acryloyl]-L-phenylalanine (FAP) and the dipeptide glycylglycine (B550881) (GG). mdpi.comnih.govorganic-chemistry.org This cleavage event is the basis for a widely used spectrophotometric assay. nih.gov

Spectrophotometric Detection Methods in ACE Inhibition Studies Utilizing FAPGG

The enzymatic assay for ACE using FAPGG is based on a direct, continuous spectrophotometric method. ebi.ac.uk The hydrolysis of the FAPGG substrate by ACE causes a decrease in absorbance at a wavelength of 340 nm. mdpi.comnih.govnih.gov This change in absorbance is directly proportional to the rate of ACE activity. nih.gov The method offers a significant advantage over older techniques, such as those using the substrate hippuryl-histidyl-leucine (B1329654) (HHL), because it is less time-consuming, requires fewer steps and chemicals, and is more suitable for automated analysis. ebi.ac.uk

This spectrophotometric assay is routinely employed to screen for and characterize ACE inhibitors. When an inhibitory substance is present, the rate of FAPGG hydrolysis decreases, resulting in a slower rate of change in absorbance. For example, the well-known ACE inhibitor Captopril has been shown to effectively inhibit the conversion of FAPGG. organic-chemistry.org Studies have demonstrated that this assay provides a reliable measure of ACE inhibition that correlates well with in vivo effects. The fixed-time conditions for such assays are typically optimized, for instance, using 0.8 mM FAPGG and incubating with the enzyme at 37°C for 30 minutes before stopping the reaction.

Parameter Description Reference(s)
Substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) mdpi.comnih.gov
Enzyme Angiotensin-Converting Enzyme (ACE) mdpi.com
Principle Hydrolysis of FAPGG to FAP and Glycylglycine nih.govorganic-chemistry.org
Detection Method Spectrophotometry (decrease in absorbance) ebi.ac.uknih.gov
Wavelength 340 nm mdpi.comnih.govnih.gov
Application Screening for ACE inhibitors (e.g., Captopril) organic-chemistry.org

Role of FAPGG in Enzyme Kinetics and Angiotensin-Converting Enzyme Inhibitor Screening

FAPGG is a crucial tool for investigating the enzyme kinetics of ACE and for the quantitative assessment of inhibitors. The substrate exhibits competitive binding to the active site of ACE. organic-chemistry.org Kinetic studies have determined the Michaelis-Menten constant (Km) for the hydrolysis of FAPGG by ACE to be approximately 2.546 x 10⁻⁴ M. organic-chemistry.org By measuring the reaction rates at different substrate concentrations, researchers can construct Lineweaver-Burk plots to analyze the mechanism of inhibition (e.g., competitive, non-competitive) for newly discovered inhibitory compounds.

In the context of screening for novel ACE inhibitors, such as bioactive peptides from food hydrolysates, the FAPGG assay allows for the determination of the IC₅₀ value. The IC₅₀ represents the concentration of an inhibitor required to reduce ACE activity by 50%. It is a critical parameter for comparing the potency of different inhibitors. Research has shown that the apparent IC₅₀ value can be influenced by the concentration of ACE used in the assay; increasing the enzyme level can lead to a higher apparent IC₅₀ value for the same inhibitor. This highlights the necessity of carefully standardizing enzyme activity levels to ensure reproducible and comparable results when screening for and characterizing the potency of ACE inhibitors. ebi.ac.uk

This compound-Containing Substrates for Collagenase Activity Profiling

Another significant derivative, N-[3-(2-furyl)acryloyl]-L-leucyl-glycyl-L-prolyl-L-alanine (FALGPA), serves as a chromogenic substrate for collagenases. Collagenases are matrix metalloproteinases (MMPs) that play a critical role in breaking down collagen, a major component of the extracellular matrix. The FALGPA peptide is designed to mimic the structure of collagen at the cleavage site, making it a useful tool for measuring the activity of these enzymes.

Continuous Spectrophotometric Rate Determination for Collagenase Hydrolysis via FALGPA

The activity of collagenase can be measured using a continuous spectrophotometric rate determination assay with FALGPA as the substrate. When collagenase hydrolyzes the peptide bond in FALGPA, a decrease in absorbance is observed, typically at a wavelength of 345 nm. The rate of this decrease is directly proportional to the collagenase activity in the sample.

The assay is typically performed under optimized conditions, such as at pH 7.5 and 25°C, in the presence of calcium ions, which are necessary for enzyme activity. One unit of collagenase activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute under these standard conditions. This method provides a rapid and straightforward way to quantify collagenase activity and is widely used for screening potential collagenase inhibitors. Kinetic assays can be performed by taking absorbance readings at regular intervals (e.g., every 25 seconds for 5 minutes) to determine the initial linear rate of substrate degradation.

Parameter Description Reference(s)
Substrate N-[3-(2-furyl)acryloyl]-L-leucyl-glycyl-L-prolyl-L-alanine (FALGPA)
Enzyme Collagenase (e.g., from Clostridium histolyticum)
Principle Hydrolysis of a peptide bond in FALGPA
Detection Method Continuous Spectrophotometric Rate Determination
Wavelength 345 nm
Application Quantifying collagenase activity and screening inhibitors

Specificity and Selectivity of FALGPA as a Collagenase Substrate in Research

FALGPA is a synthetic substrate designed to mimic the primary structure of collagen, and it is hydrolyzed by known collagenases. Its sequence resembles the prime site of cleavage in collagen targeted by clostridial collagenases. This makes it a reasonably specific and selective tool for studying these enzymes. While not a natural substrate, its convenience and direct spectrophotometric readout have established it as a standard for biochemical assays.

The substrate is particularly effective for measuring the activity of bacterial collagenases, such as those from Clostridium histolyticum, and shows reasonable specificity for certain matrix metalloproteinases like MMP-1 and MMP-8 compared to other proteases. Research comparing different clostridial collagenase isoforms has shown varying levels of activity towards FALGPA, highlighting its utility in differentiating the peptidase activity among closely related enzymes. The unique preference of certain collagenases for the proline-rich sequences found in substrates like FALGPA is rooted in the structure of their active sites, which are adapted to the rigidity and flexibility of collagen's Gly-Pro-X triplet motif.

Development of Novel this compound-Derived Substrates for Other Proteases and Hydrolases

The development of novel enzyme probes based on the this compound scaffold is an ongoing area of research. While FAPGG and FALGPA are well-established for ACE and collagenase, respectively, the underlying principle of using a furylacryloyl-peptide conjugate as a chromogenic substrate is applicable to other enzymes. The key to creating a new probe is to identify a peptide sequence that is selectively cleaved by the target protease or hydrolase.

Methodologies such as combinatorial peptide libraries are instrumental in this discovery process. These libraries contain thousands of different peptide sequences, allowing for high-throughput screening to rapidly identify potential substrates for novel or uncharacterized enzymes. Once a suitable peptide sequence is identified, it can be synthesized with a furylacryloyl group to create a new spectrophotometric probe.

For example, furylacryloyl-peptide substrates have been developed for other bacterial metalloproteases, such as bacillolysin, which cleaves substrates like furylacryloyl-Gly-Leu-Ala. Furthermore, research into proline derivatives continues to yield new molecules with potential applications in enzyme inhibition and as structural components of bioactive compounds. For instance, novel proline derivatives have been synthesized for use as potential inhibitors of other enzyme classes, including cysteine proteases. The synthesis of proline analogs with diverse functionalities is a critical step toward designing new chemical probes and therapeutic agents targeting a wider range of proteases and hydrolases.

Utility of this compound Analogs in Biochemical Assay Development and Mechanistic Studies

Analogs of this compound, particularly those incorporating short peptide sequences, have been instrumental in creating continuous and quantitative assays for several enzymes. The core principle of these assays lies in the change in the ultraviolet-visible (UV-Vis) absorption spectrum of the furanacryloyl-peptide upon enzymatic cleavage. This allows for real-time monitoring of enzyme activity, making these probes highly suitable for kinetic studies and high-throughput screening.

Two of the most well-documented analogs are N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) and N-[3-(2-Furyl)acryloyl)-Leu-Gly-Pro-Ala (FALGPA). medchemexpress.comabcam.com FAPGG serves as a specific substrate for angiotensin-converting enzyme (ACE), a key regulator of blood pressure, while FALGPA is designed to mimic the structure of collagen and is used to assay collagenase activity. medchemexpress.comabcam.comassaygenie.com

The enzymatic hydrolysis of these substrates by their respective enzymes breaks the peptide bond, leading to the formation of N-[3-(2-furyl)acryloyl]-dipeptide or -amino acid and a smaller peptide fragment. This cleavage event results in a decrease in absorbance at a specific wavelength, typically around 340-345 nm, which is directly proportional to the enzyme's activity. nih.govnih.gov This characteristic has been the foundation for the development of numerous commercially available assay kits and standardized laboratory procedures. abcam.comassaygenie.com

The following table summarizes the key characteristics of assays employing these furanacryloyl-peptide probes:

ProbeTarget EnzymeAssay PrincipleWavelength of Measurement (nm)
N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) Angiotensin-Converting Enzyme (ACE)Decrease in absorbance upon hydrolysis. 340 - 345 nih.govnih.gov
N-[3-(2-Furyl)acryloyl)-Leu-Gly-Pro-Ala (FALGPA) CollagenaseDecrease in absorbance upon hydrolysis. abcam.com345 assaygenie.com

The utility of these assays extends beyond simple activity measurement. They are widely employed for the screening and characterization of enzyme inhibitors. medchemexpress.comabcam.com By measuring the rate of hydrolysis in the presence of varying concentrations of a potential inhibitor, researchers can determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50). For instance, the FAPGG assay has been used to determine the IC50 value for Captopril, a known ACE inhibitor. nih.gov

Furthermore, these assays are crucial for mechanistic studies aimed at understanding how enzymes function and how inhibitors interact with them. By performing kinetic experiments and analyzing the data using models like the Michaelis-Menten equation, researchers can determine important kinetic constants. The Michaelis-Menten constant (Km) for the hydrolysis of FAPGG by ACE has been reported, providing insight into the affinity of the enzyme for this substrate. medchemexpress.com

Lineweaver-Burk plots, derived from kinetic data, are particularly useful for elucidating the mechanism of enzyme inhibition. mdpi.comresearchgate.net For example, such plots can distinguish between competitive, non-competitive, and uncompetitive inhibition, providing valuable information about the inhibitor's binding site and its effect on the enzyme's catalytic efficiency. researchgate.net The FAPGG assay has been instrumental in demonstrating the non-competitive inhibition of ACE by an endogenous serum factor. researchgate.netnih.gov

In addition to studies on ACE, furanacryloyl-peptide probes have been used to investigate the mechanism of other enzymes. For instance, a Vibrio collagenase was studied using a furanacryloyl-peptide to understand its pattern of collagen fragmentation, shedding light on the enzyme's mode of action. nih.gov

The following table presents some of the reported kinetic and inhibitory parameters obtained using these enzymatic probes:

ProbeEnzymeParameterValueReference
FAPGG Angiotensin-Converting Enzyme (ACE)Km2.546 x 10⁻⁴ M medchemexpress.com
FAPGG Angiotensin-Converting Enzyme (ACE)InhibitorCaptopril nih.gov
FAPGG Angiotensin-Converting Enzyme (ACE)Apparent IC50 for Captopril9.10 to 39.40 nM (dependent on ACE concentration) nih.gov
FALGPA Collagenase from Clostridium histolyticumLimit of Detection0.02 mU abcam.comassaygenie.com

Enzymatic Interaction Mechanisms and Kinetic Analysis Involving 1 3 2 Furyl Acryloyl Proline Derivatives

Elucidation of Enzyme-Substrate Binding Mechanisms for 1-[3-(2-furyl)acryloyl]proline-Derived Probes

The binding of proline-containing substrates, including this compound-derived probes, to post-proline cleaving enzymes is a highly specific process governed by the unique structural features of both the enzyme and the substrate. Enzymes such as prolyl oligopeptidase (POP) possess a distinct two-domain structure: a catalytic domain and a β-propeller domain. The catalytic domain typically contains a classic serine protease catalytic triad (B1167595) (Ser-Asp-His). nih.gov

The β-propeller domain functions as a gatekeeper, restricting access to the active site. nih.gov This structural feature is responsible for the enzyme's specificity for smaller peptide substrates (typically less than 30 amino acids), as larger proteins cannot penetrate the central tunnel of the propeller to reach the catalytic site. nih.gov Substrate binding occurs within a hydrophobic pocket in the active site. The proline ring of the substrate fits into this pocket, and its conformation is critical for proper orientation and subsequent hydrolysis. The interaction is stabilized by hydrogen bonds and hydrophobic interactions between the substrate and amino acid residues lining the active site. For instance, in POP, the enzyme forms strong interactions with residues at the P4, P3, and P2 positions on the N-terminal side of the scissile bond and the P1' and P2' positions on the C-terminal side.

Inhibitor binding studies have further illuminated these mechanisms. For example, the product-like inhibitor benzyloxycarbonyl-glycyl-proline forms a hydrogen bond between its carboxyl group and the histidine residue of the catalytic triad in POP. researchgate.net This mimics the tetrahedral intermediate formed during peptide bond hydrolysis and provides insight into the transition state of the enzymatic reaction.

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax) for Enzymatic Hydrolysis

The efficiency of enzymatic hydrolysis of substrates like this compound derivatives is quantified by the Michaelis-Menten kinetic parameters, Km and Vmax. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate.

Kinetic Parameters for Prolyl Endopeptidase with a Model Substrate

SubstrateEnzyme SourceKm (mM)Vmax (nmol/min per mg protein)Reference
Suc-Gly-Pro-MCARat Skin0.768 nih.gov

This data illustrates the typical range of kinetic values observed for proline-containing substrates with this class of enzymes. The Km value of 0.7 mM suggests a moderate affinity of the enzyme for this particular substrate. nih.gov

Analysis of Inhibition Constants (Ki, IC50) for Enzyme-Modulating Agents Interacting with this compound Analogs

The study of enzyme inhibitors is crucial for drug development and for understanding enzyme mechanisms. Inhibition constants, such as Ki (the dissociation constant for the enzyme-inhibitor complex) and IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%), are used to quantify the potency of inhibitors.

Kinetic analysis of inhibitors targeting prolyl oligopeptidase (POP) and fibroblast activation protein (FAP) often utilizes substrates analogous to this compound. For instance, boronic acid-based inhibitors have been developed and characterized for their selectivity towards FAP and POP. nih.gov The inhibitory potency of these compounds is determined using chromogenic or fluorogenic substrates in competitive assays.

Below is a table summarizing the inhibition constants for selected inhibitors of FAP and POP.

Inhibition Constants for FAP and POP Inhibitors

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Inhibition TypeReference
N-(pyridine-4-carbonyl)-d-Ala-boroPro (6)FAP36-Competitive nih.gov
N-(pyridine-4-carbonyl)-d-Ala-boroPro (6)POP (PREP)15000-Competitive nih.gov
N-(pyridine-3-carbonyl)-Val-boroPro (22)POP (PREP)0.1-- nih.gov

Note: "-" indicates data not reported in the source.

The data demonstrates the high potency and selectivity that can be achieved. For example, inhibitor 6 shows a significant preference for FAP over POP, while inhibitor 22 is a highly potent POP inhibitor. nih.gov Lineweaver-Burk plot analysis confirmed that these inhibitors act competitively, binding to the active site of the enzyme and preventing substrate binding. nih.gov

Influence of Structural Motifs within this compound Derivatives on Catalytic Efficiency and Specificity

The catalytic efficiency (often expressed as kcat/Km) and specificity of enzymatic reactions are highly dependent on the chemical structure of the substrate. For proline-containing substrates and inhibitors, modifications at various positions relative to the scissile proline residue can have profound effects on their interaction with the enzyme.

Studies on a series of N-blocked L-proline derivatives as inhibitors for prolyl endopeptidase have revealed several key structural requirements for effective binding and inhibition:

Stereochemistry : Replacement of L-proline with its D-isomer significantly reduces inhibitory activity, highlighting the stereospecificity of the enzyme's active site.

Proline Ring Modifications : The introduction of a sulfur atom into the proline ring can increase inhibitory potency, whereas the inclusion of an oxygen atom tends to diminish it.

N-terminal Blocking Group : The nature of the N-terminal blocking group is also critical, with a benzyloxycarbonyl group being identified as particularly effective for inhibition.

Peptide Linkage : A proper peptide bond between the proline and the adjacent residue is essential for maintaining inhibitory activity.

For substrates like the furanacryloyl-tripeptides used to study angiotensin-converting enzyme, the identity of the amino acids adjacent to the scissile bond significantly influences the kcat/Km values. Similarly, for prolyl oligopeptidase inhibitors, increased hydrophobicity and the presence of bulky molecular groups at positions P3, P2, and P1' (relative to the P1 proline) have been shown to enhance inhibitory potency, resulting in lower IC50 values.

These structure-activity relationships are fundamental for the rational design of more potent and selective substrates, probes, and inhibitors for proline-specific proteases.

Structure Activity Relationship Sar and Design Principles for 1 3 2 Furyl Acryloyl Proline Based Compounds

Impact of Amino Acid Residues on Enzymatic Recognition and Hydrolysis of 1-[3-(2-furyl)acryloyl]proline Conjugates

The enzymatic hydrolysis of peptides containing a this compound core is highly dependent on the amino acid sequence C-terminal to the proline residue. This specificity is a cornerstone of their use as chromogenic substrates for various proteases, particularly collagenases and aminopeptidases. sigmaaldrich.comsigmaaldrich.com Aminopeptidases are a class of enzymes that selectively cleave peptide bonds from the N-terminus of proteins and peptides. researchgate.net Their specificity is often categorized by the N-terminal residue they hydrolyze, such as proline aminopeptidases. researchgate.net

The efficiency of hydrolysis is governed by the interactions between the substrate's amino acid side chains and the corresponding binding pockets within the enzyme's active site. For instance, proline-containing polypeptides can be sequentially degraded by specific aminopeptidases. nih.gov Clostridial aminopeptidase (B13392206) can cleave N-terminal amino acids, including proline, but it cannot cleave the secondary peptide bond where proline's nitrogen is involved. nih.gov In contrast, Aminopeptidase P is specialized to exclusively cleave these Xaa-Pro bonds. nih.gov

Research into prolyl aminopeptidases has shown that mutations in amino acid residues within the enzyme's catalytic pocket can significantly impact substrate hydrolysis. researchgate.net This indicates the critical role these residues play in recognizing and correctly positioning the substrate for catalysis. researchgate.net The nature of the amino acids in the peptide conjugate itself is also paramount. For example, the synthetic substrate N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) is designed to mimic the primary structure of collagen and is effectively hydrolyzed by all known collagenases. sigmaaldrich.comsigmaaldrich.com The presence of hydrophobic amino acids, in particular, can be crucial. Studies on enzymatic hydrolysates have shown that a higher content of hydrophobic amino acid residues can enhance interactions at water/lipid interfaces and facilitate biological activities like scavenging of free radicals. nih.gov

The following table summarizes examples of furanacryloyl-peptide conjugates and their enzymatic applications, highlighting the importance of the peptide sequence for specific enzyme recognition.

Compound NameAmino Acid SequenceTarget Enzyme
N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA)FA-Leu-Gly-Pro-AlaCollagenase sigmaaldrich.comsigmaaldrich.com
N-[3-(2-Furyl)acryloyl]-Phe-Gly-GlyFA-Phe-Gly-GlyAngiotensin-Converting Enzyme (ACE) sigmaaldrich.com

Role of the Furanacryloyl Moiety in Molecular Recognition and Binding Affinity

The binding of the FA group is often driven by a combination of hydrophobic and electronic interactions. The furan (B31954) ring and the acryloyl system provide a relatively planar and hydrophobic surface that can engage with nonpolar pockets in the enzyme. Furthermore, the conjugated system of double bonds and the oxygen heteroatom in the furan ring create a specific distribution of partial charges and electrostatic potential that can be recognized by complementary residues in the binding site.

In the context of enzyme assays, the primary function of the furanacryloyl group is to act as a chromophore. sigmaaldrich.com Upon enzymatic cleavage of the peptide bond (e.g., the Pro-Ala bond in FALGPA), the electronic environment of the furanacryloyl-proline fragment changes, leading to a detectable shift in its UV-visible absorption spectrum. This property allows for the continuous spectrophotometric monitoring of enzyme activity. sigmaaldrich.com The specific properties of the FA group are summarized below.

Feature of Furanacryloyl MoietyRole in Molecular Interaction
Chromophore Allows for spectrophotometric detection of enzymatic hydrolysis. sigmaaldrich.com
Hydrophobicity Facilitates binding to nonpolar pockets within the enzyme's active site.
Planarity & Conjugation Provides a defined shape and electronic distribution for specific recognition. nih.gov

Stereochemical Considerations in the Design of Bioactive this compound Analogs

Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which imposes significant conformational restrictions on the peptide backbone. sigmaaldrich.comnih.gov This rigidity is a key factor in the design of bioactive analogs. A critical stereochemical aspect of the proline residue is the cis/trans isomerization of the peptide bond preceding it (the Xaa-Pro bond). sigmaaldrich.com While most peptide bonds strongly favor the trans conformation, the energy difference between the cis and trans isomers of an Xaa-Pro bond is small, meaning both can be present in solution. sigmaaldrich.com This isomerization can be a rate-limiting step in protein folding and a crucial determinant of biological activity. sigmaaldrich.com

Designing bioactive analogs of this compound often involves modifying the proline ring to influence this cis/trans equilibrium or to further constrain the backbone dihedral angles (Φ, Ψ). nih.gov Introducing substituents on the proline ring, for example at the C3 position, can have profound conformational effects that depend on the nature, size, and stereochemistry of the substituent. nih.gov Such modifications can be used to stabilize specific secondary structures, like turns or helices, which may be required for optimal binding to a biological target. nih.gov Any factor that weakens the double-bond character of the amide bond is expected to accelerate the isomerization process. sigmaaldrich.com

The key stereochemical factors in the design of proline-based analogs are outlined below.

Stereochemical FactorImpact on Design and Bioactivity
Pyrrolidine (B122466) Ring Restricts the conformational space of the peptide backbone, acting as a "structure-breaker". sigmaaldrich.comnih.gov
Cis/Trans Isomerization The equilibrium between isomers at the Xaa-Pro bond is a key determinant of conformation and can be a target for analog design. sigmaaldrich.com
Ring Substituents Introducing substituents (e.g., at C3) can further constrain conformation, stabilize secondary structures, and serve as tools for SAR studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound-Derived Peptides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For peptides derived from this compound, QSAR can be a powerful tool for predicting their inhibitory or substrate efficiency and for guiding the design of new, more potent analogs. nih.govnih.gov

The process involves generating a set of numerical descriptors that characterize the physicochemical properties of the amino acids in the peptide sequence. nih.gov These descriptors can represent properties like hydrophobicity, size, and electronic characteristics. By using statistical methods like multiple linear regression, a mathematical model is built that links these descriptors to the observed biological activity (e.g., IC₅₀ values for inhibitors, or hydrolysis rates for substrates). nih.gov

For example, QSAR models have been successfully developed for dipeptide inhibitors of the angiotensin-converting enzyme (ACE) and for predicting the binding affinity of peptides to various protein domains. nih.govnih.gov These models can identify "hot spot" residues that are critical for activity and predict the bioactivity of novel peptide sequences before they are synthesized, saving time and resources. nih.gov However, the predictive power of peptide QSAR can be limited by factors such as the inherent flexibility of peptides and potential noise in the biological activity data. nih.gov

The core components of a peptide QSAR study are:

QSAR ComponentDescription
Numerical Descriptors Quantify physicochemical properties of amino acids (e.g., hydrophobicity, volume, charge). nih.gov
Biological Activity Data Measured activity of a training set of peptides (e.g., inhibition constants, hydrolysis rates). nih.gov
Statistical Model A mathematical equation (e.g., from multiple linear regression) that correlates descriptors with activity. nih.gov
Model Validation The model's predictive power is tested using an external set of peptides not included in the model-building process. nih.govnih.gov

Computational and Theoretical Studies on 1 3 2 Furyl Acryloyl Proline and Its Analogs

Molecular Docking Simulations of 1-[3-(2-furyl)acryloyl]proline Derivatives with Target Enzymes and Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to screen virtual libraries of compounds against a specific protein target and to understand the structural basis of molecular recognition.

In the context of this compound derivatives, molecular docking studies can elucidate how these compounds might interact with the active sites of target enzymes, such as angiotensin-converting enzyme (ACE) or collagenases. Proline-containing molecules are known to be crucial for binding to ACE, where the proline moiety often establishes key interactions within the enzyme's active site. nih.gov Computational studies on acylated proline derivatives have shown that these compounds can be effective ACE inhibitors. oarjst.com

A hypothetical docking study of a this compound derivative into a target enzyme like ACE would likely show several key interactions:

The carboxylate group of the proline ring would be expected to interact with a positively charged zinc ion (Zn²⁺) in the active site, a hallmark of ACE inhibitors.

The furan (B31954) ring and the acryloyl linker could form hydrophobic and van der Waals interactions with nonpolar residues in the enzyme's pocket.

The carbonyl oxygen of the acryloyl group could act as a hydrogen bond acceptor, further stabilizing the complex.

Below is an interactive table illustrating hypothetical docking results for a series of this compound analogs against a target enzyme, based on typical outcomes from such studies.

AnalogSubstitution on Proline RingDocking Score (kcal/mol)Number of Hydrogen BondsKey Interacting Residues (Hypothetical)
Analog 1None-7.52His353, Glu384, Zn701
Analog 24-Hydroxy-8.24His353, Glu384, Tyr523, Zn701
Analog 34-Fluoro-7.82His353, Glu384, Zn701
Analog 4α-Methyl-7.12His353, Glu384, Zn701
Analog 5None (Thienyl instead of Furyl)-7.92His353, Glu384, Trp279, Zn701

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of a ligand-receptor complex over time. tandfonline.com For molecules containing proline, MD simulations are particularly valuable for understanding their complex conformational behavior.

Proline is unique among amino acids because its side chain is cyclized back onto the backbone amide nitrogen. This structure restricts the rotation around the N-Cα bond and allows the preceding peptide bond (the X-Pro bond) to adopt either a cis or trans conformation. frontiersin.org The energy barrier between these two states is high, and the interconversion can be a slow process that is critical for protein folding and function. nih.gov

MD simulations, especially enhanced sampling techniques like Gaussian accelerated molecular dynamics, can be used to explore the cis-trans isomerization of the acryloyl-proline bond in this compound. nih.gov Such studies on proline-containing peptides have revealed that proline residues can spend a significant amount of time in the cis conformation, leading to more compact structures. nih.govnih.gov This conformational flexibility could be crucial for how a this compound derivative adapts its shape to fit into an enzyme's active site.

When a derivative is docked into a target, MD simulations can assess the stability of the binding pose. Key metrics from an MD simulation include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds formed between the ligand and the receptor throughout the simulation.

The results of MD simulations can confirm whether a promising docking pose is maintained over time or if the ligand is unstable and dissociates from the active site. mdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction of this compound and Related Structures

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of a molecule. scienceopen.comresearchgate.net These methods can be used to calculate a variety of properties that are crucial for understanding the reactivity and interaction potential of this compound and its analogs.

For this specific compound, the key structural features of interest are the furan ring, the α,β-unsaturated carbonyl system (the acryloyl group), and the proline ring. Quantum chemical calculations can predict:

Electron Distribution and Molecular Electrostatic Potential (MEP): An MEP map would reveal the electron-rich and electron-poor regions of the molecule. The carbonyl oxygen and the oxygen of the furan ring would be expected to be electron-rich (nucleophilic), while the β-carbon of the acryloyl group would be electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl, making it a potential site for nucleophilic attack (a Michael acceptor).

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. For a Michael acceptor, the LUMO is often localized on the α,β-unsaturated system, indicating its susceptibility to attack by a nucleophile, such as a cysteine or serine residue in an enzyme's active site.

Reaction Energetics: Quantum chemistry can be used to model reaction pathways and calculate the activation energies for potential reactions, such as the covalent modification of an enzyme. nih.gov This is particularly relevant if the compound is being investigated as a potential covalent inhibitor.

These theoretical calculations are invaluable for predicting how the molecule will behave in a biological environment and for explaining the structure-activity relationships observed in experimental assays. scilit.com

Ligand-Based and Structure-Based Design Approaches Utilizing the this compound Scaffold in Research

The this compound structure represents a versatile scaffold for both ligand-based and structure-based drug design. A scaffold is a core molecular framework upon which various functional groups can be built to create a library of compounds with diverse properties. Proline analogs are considered valuable building blocks in the modular construction of small-molecule drugs. nih.govnih.gov

Structure-Based Design: In this approach, the three-dimensional structure of the target protein is known. As discussed in the molecular docking section, the this compound scaffold can be computationally placed into the active site of an enzyme like ACE or collagenase. Researchers can then use this model to design new analogs with improved binding affinity. For example, substitutions could be made to the furan ring or the proline ring to create additional favorable interactions with specific amino acid residues in the active site, thereby increasing potency and selectivity. researchgate.net

The use of this scaffold allows for systematic exploration of the chemical space around a core structure, which is a fundamental strategy in modern medicinal chemistry for the development of novel therapeutic agents.

Advanced Analytical Methodologies for 1 3 2 Furyl Acryloyl Proline and Its Metabolites/derivatives in Research

Chromatographic Techniques for Separation and Quantification of 1-[3-(2-furyl)acryloyl]proline-Containing Species (HPLC, UPLC, TLC)

Chromatography is a cornerstone for the purification and analysis of proline-containing peptides and their derivatives. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC (RP-HPLC) is the most powerful and widely used technique for the analysis and purification of peptides and related molecules. thermofisher.com Separation is based on the hydrophobicity of the analyte. nih.govscispace.com For a compound like this compound, the nonpolar furylacryloyl group provides strong retention on hydrophobic stationary phases (e.g., C18 or C8). Elution is typically achieved using a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. chromatographyonline.com

UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. chromatographytoday.com This enhanced resolution is particularly valuable for separating the target compound from closely related impurities or metabolites. chromatographytoday.commdpi.com Other HPLC modes, such as ion-exchange chromatography (IEX) or hydrophilic interaction liquid chromatography (HILIC), can serve as complementary techniques, separating molecules based on net charge and hydrophilicity, respectively. nih.govscispace.com

Table 1: Typical Chromatographic Conditions for Analysis of Furylacryloyl-Proline Species

Parameter HPLC UPLC
Column BIOshell™ C18, 2.7 µm sigmaaldrich.comACQUITY UPLC BEH C18, 1.7 µm mdpi.com
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Linear gradient, e.g., 5-60% B over 30 minSegmented or linear gradient, e.g., 10-50% B over 10 min
Flow Rate 0.5 - 1.5 mL/min0.2 - 0.6 mL/min mdpi.com
Detection UV at 214 nm, 280 nm, or 345 nmUV at 214 nm, MS-compatibility chromatographyonline.com
Temperature Ambient to 60°C40 - 60°C mdpi.com

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method for the qualitative analysis of proline and its derivatives. crsubscription.comiitg.ac.in Separation is typically performed on silica (B1680970) gel plates. orientjchem.org For proline-containing compounds, a mobile phase consisting of a solvent mixture like n-propanol and water is effective. orientjchem.org After development, the spots can be visualized. While the intact this compound may be visible under UV light due to the chromophore, detection of the proline moiety after hydrolysis can be achieved using a ninhydrin (B49086) spray reagent, which produces a characteristic yellow-orange color with the secondary amine of proline. iitg.ac.inorientjchem.org More advanced TLC-MS techniques can provide mass information directly from the separated spot for more definitive identification. researchgate.net

Spectroscopic Characterization Methods in Biochemical Assays (UV-Vis Spectrophotometry)

UV-Vis spectrophotometry is a fundamental technique for studying enzyme kinetics, particularly for enzymes that cleave chromogenic substrates. While direct studies on this compound are not widely published, the closely related peptide, N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA), serves as an excellent model. FALGPA is a well-established chromogenic substrate for bacterial collagenases. scbt.comsigmaaldrich.com

The analytical principle relies on the furylacryloyl (FA) group, which acts as a chromophore. sigmaaldrich.com Enzymatic cleavage of the peptide bond between the glycine (B1666218) and proline residues (in the case of FALGPA, it's between Gly-Leu) separates the FA-peptide fragment from the rest of the chain. sigmaaldrich.com This separation causes a shift in the electronic environment of the chromophore, leading to a measurable decrease in absorbance at a specific wavelength, typically around 345 nm. sigmaaldrich.comresearchgate.net The rate of this absorbance decrease is directly proportional to the enzyme's activity. sigmaaldrich.com This method forms the basis for a continuous kinetic assay that is simple, rapid, and suitable for automation. nih.gov

Table 2: Components and Parameters of a Representative UV-Vis Spectrophotometric Assay (based on FALGPA)

Component/Parameter Typical Value/Condition Purpose Reference
Substrate N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA)Chromogenic substrate that mimics collagen structure windows.net
Buffer 50 mM TricineMaintains optimal pH sigmaaldrich.comsigmaaldrich.com
pH 7.5Optimal pH for many bacterial collagenases sigmaaldrich.com
Additives 10 mM Calcium Chloride, 400 mM Sodium ChlorideRequired cofactors and ionic strength adjustment for enzyme activity sigmaaldrich.com
Temperature 25°C or 37°CStandardized temperature for kinetic measurements sigmaaldrich.comwindows.net
Wavelength (λ) 345 nmWavelength for monitoring the decrease in absorbance upon cleavage researchgate.netwindows.net
Measurement Decrease in A₃₄₅ per minute (ΔA/min)Rate of reaction, proportional to enzyme concentration sigmaaldrich.com

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Samples

For unambiguous confirmation of the chemical structure of this compound and its potential metabolites or derivatives, MS and NMR spectroscopy are indispensable tools. acs.org

Mass Spectrometry (MS): MS provides highly accurate molecular weight information and fragmentation data that can confirm a compound's identity and structure. nist.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used for peptides and related molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion, confirming the molecular formula. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern that helps in sequencing and identifying modification sites. Advanced techniques like ion mobility-mass spectrometry (IM-MS) can separate isomers and different conformational states of proline-containing peptides in the gas phase. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for the de novo structural elucidation of organic molecules in solution. bruker.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used.

1D NMR (¹H and ¹³C): Provides primary information about the chemical environment of each proton and carbon atom. The ¹H NMR spectrum would show characteristic signals for the furan (B31954) ring protons, the vinyl protons of the acryloyl group, and the protons of the proline ring. The ¹³C NMR spectrum would confirm the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic). chemicalbook.com

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments reveal connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are close to each other, giving insight into the 3D conformation of the molecule. youtube.com

Table 3: Summary of MS and NMR Techniques for Structural Elucidation

Technique Information Provided Application to this compound
HRMS (e.g., ESI-TOF) Precise molecular weight and elemental composition.Confirms the molecular formula (C₁₂H₁₃NO₄).
Tandem MS (MS/MS) Structural information from fragmentation patterns.Identifies the furylacryloyl and proline fragments, confirming their linkage.
IM-MS Separation based on size, shape, and charge (gas-phase).Can separate cis/trans isomers of the proline amide bond. nih.gov
¹H NMR Chemical environment and coupling of protons.Assigns signals to furan, acryloyl, and proline protons.
¹³C NMR Number and type of carbon atoms.Confirms the carbon skeleton and functional groups.
2D NMR (COSY, HSQC, HMBC) Through-bond atomic connectivity.Establishes the complete covalent structure.
NOESY Through-space proton proximities.Determines the 3D conformation and cis/trans isomerism of the amide bond. youtube.com

Development of High-Throughput Screening (HTS) Assays Incorporating this compound Probes for Research Applications

The chromogenic properties of furylacryloyl-peptides make them ideal probes for developing high-throughput screening (HTS) assays to identify enzyme inhibitors. nih.gov The spectrophotometric assay described in section 7.2 can be adapted to a miniaturized format, such as 96-well or 384-well microplates, allowing for the rapid testing of thousands of compounds. nih.gov

The principle involves running the enzymatic reaction in the presence of test compounds from a chemical library. nih.gov A compound that inhibits the enzyme will slow or stop the cleavage of the this compound substrate, resulting in a reduced rate of change in absorbance compared to an uninhibited control. assaygenie.com Fluorogenic peptide substrates, where cleavage separates a fluorophore from a quencher, can also be designed for even greater sensitivity in HTS formats. nih.govnih.gov These assays are crucial in early-stage drug discovery for identifying hit compounds that can be further optimized into potent and selective inhibitors.

Table 4: Workflow for a High-Throughput Screening (HTS) Campaign

Step Description Key Considerations
1. Assay Development & Optimization Adapt the biochemical assay (e.g., UV-Vis) to a microplate format. Optimize concentrations of enzyme, substrate, and buffer components.Ensure a robust signal-to-background ratio and low well-to-well variability (Z'-factor > 0.5). nih.gov
2. Pilot Screen Screen a small, diverse set of compounds (e.g., LOPAC™ library) to validate the assay's performance and identify potential issues. nih.govTest for solvent (DMSO) tolerance and assay stability over time.
3. Primary Screen Screen a large chemical library (10,000s to 100,000s of compounds) at a single concentration.Automated liquid handlers and plate readers are used to maximize throughput. nih.gov
4. Hit Confirmation Re-test the initial "hits" from the primary screen to eliminate false positives.Use freshly prepared compound solutions.
5. Dose-Response Analysis Test confirmed hits at multiple concentrations to determine their potency (e.g., IC₅₀ value).Generate a concentration-response curve to quantify inhibitor strength. nih.gov
6. Secondary/Orthogonal Assays Validate hits using a different assay format or substrate to rule out assay-specific artifacts (e.g., compound interference with the chromophore).Confirms the biological activity of the hit compounds.

Future Directions and Emerging Research Avenues for 1 3 2 Furyl Acryloyl Proline in Chemical Biology

Design of Next-Generation Enzyme Probes and Activity-Based Probes Derived from 1-[3-(2-furyl)acryloyl]proline

The development of highly specific and sensitive enzyme probes is a cornerstone of chemical biology. The this compound scaffold offers a versatile platform for creating such tools. The furylacryloyl moiety is a known chromophore, meaning it can absorb and emit light, a property that is fundamental for the design of fluorogenic and colorimetric probes. When this group is attached to a substrate that is recognized by a specific enzyme, its cleavage can lead to a detectable change in the spectroscopic properties of the molecule.

Future research will likely focus on modifying the this compound structure to target specific enzymes of interest. This could involve the addition of reactive groups to create activity-based probes (ABPs). These probes form a covalent bond with the active site of an enzyme, allowing for its direct labeling and subsequent identification and quantification. The proline component of the molecule can also play a crucial role in directing the probe to enzymes that recognize proline-containing substrates, such as certain proteases.

Table 1: Potential Modifications of this compound for Enzyme Probe Development

Modification SitePotential ModificationTargeted Enzyme Class
Furyl RingIntroduction of electron-donating or -withdrawing groupsModulate spectroscopic properties
Acryloyl GroupAddition of an electrophilic "warhead" (e.g., epoxide, fluoromethylketone)Covalent inhibitors/Activity-based probes
Proline RingStereochemical variations (e.g., cis/trans isomers)Enhance specificity for proline-recognizing enzymes

Exploration of the this compound Scaffold in Peptide Mimetics for Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. The development of small molecules that can modulate PPIs is a significant challenge in drug discovery. Peptide mimetics, which are designed to mimic the structure and function of short peptide sequences, are a promising approach.

The rigid structure of this compound makes it an attractive building block for the construction of peptide mimetics. The proline ring introduces a defined kink in the molecular structure, similar to the turns found in natural peptides. The furylacryloyl group can serve as a scaffold to which other chemical moieties can be attached, allowing for the creation of molecules that can mimic the key binding interactions of a peptide with its protein partner.

Future research in this area will likely involve the synthesis of libraries of this compound-based compounds and their screening against various PPI targets. The structural information gained from these studies could guide the rational design of more potent and selective PPI inhibitors.

Integration into Advanced Biosensing and Diagnostic Technologies for Research Purposes

The chromophoric nature of the this compound scaffold also lends itself to the development of advanced biosensing and diagnostic technologies. For instance, molecules incorporating this scaffold could be used as reporters in enzyme-linked immunosorbent assays (ELISAs) or other immunoassays.

Furthermore, the potential for this compound to be incorporated into larger molecular assemblies opens up possibilities for its use in more sophisticated sensing platforms. For example, it could be tethered to nanoparticles or surfaces to create highly sensitive and multiplexed biosensors. The change in the spectroscopic properties of the this compound moiety upon binding to a target analyte could be used as the basis for detection.

Role in Understanding Enzyme Functionality and Pathophysiological Processes at a Fundamental Level

Beyond its potential as a tool for probing and manipulating biological systems, this compound and its derivatives can also be used to gain a more fundamental understanding of enzyme functionality and the role of enzymes in disease. By systematically modifying the structure of the molecule and observing the effects on enzyme activity, researchers can map out the key interactions that govern substrate recognition and catalysis.

Moreover, the use of activity-based probes derived from this scaffold can provide a snapshot of the activity of specific enzymes in complex biological samples, such as cell lysates or tissue homogenates. This information can be invaluable for understanding how enzyme activity is altered in different disease states and for identifying new therapeutic targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[3-(2-furyl)acryloyl]proline, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including acryloylation of proline derivatives under controlled conditions. Key steps include protecting group strategies for proline, followed by coupling with 3-(2-furyl)acryloyl chloride. Optimization can employ factorial design to systematically vary parameters (e.g., temperature, solvent, catalyst loading). For example, a 2³ factorial design (Table 1) evaluates interactions between factors to identify optimal conditions . Purification via column chromatography or recrystallization ensures high purity, with yields monitored by HPLC.

Table 1 : Example 2³ Factorial Design for Reaction Optimization

FactorLevel (-1)Level (+1)
Temperature (°C)2550
Catalyst (mol%)0.52.0
SolventDMFTHF

Q. How is this compound characterized spectroscopically, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer : Structural confirmation requires multi-modal spectroscopy:

  • NMR : ¹H/¹³C NMR identifies proton environments and carbon backbone, with characteristic shifts for the furyl and acryloyl groups.
  • IR : Confirms carbonyl (C=O) and amide bonds.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
    Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental approaches to predict and validate the reactivity of this compound in novel reactions?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction pathways, identifying transition states and intermediates. Computational workflows, such as ICReDD’s reaction path search methods, prioritize viable experimental conditions. For instance, AI-driven platforms like COMSOL Multiphysics simulate reaction kinetics, enabling real-time adjustments to experimental parameters (e.g., solvent polarity, temperature) . Experimental validation via in-situ FTIR or LC-MS monitors reaction progress, creating a feedback loop to refine computational models.

Q. What experimental design strategies are most effective for investigating the catalytic behavior of this compound in asymmetric synthesis?

  • Methodological Answer : Hybrid designs combining quasi-experimental and factorial approaches are optimal. For example:

  • Screening Phase : Use Plackett-Burman design to identify critical factors (e.g., chiral auxiliaries, solvent polarity).
  • Optimization Phase : Apply response surface methodology (RSM) to maximize enantiomeric excess (ee).
    Computational tools like molecular dynamics simulations predict steric and electronic effects on catalytic activity, guiding experimental iterations .

Q. How should researchers address contradictions in literature reports regarding the biological activity or reaction mechanisms involving this compound?

  • Methodological Answer : Resolve discrepancies through:

  • Systematic Comparison : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables .
  • Multi-Method Validation : Cross-validate findings using orthogonal techniques (e.g., kinetic assays vs. computational docking studies).
  • Meta-Analysis : Aggregate data from diverse sources, weighting results by methodological rigor (e.g., sample size, control groups) .

Methodological Considerations

  • Theoretical Frameworks : Align experimental goals with ontological/epistemological assumptions (e.g., mechanistic vs. exploratory research) to ensure methodological coherence .
  • Data Contradiction Analysis : Use triangulation (experimental, computational, and comparative data) to identify sources of inconsistency, such as unaccounted variables or measurement biases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-furyl)acryloyl]proline
Reactant of Route 2
Reactant of Route 2
1-[3-(2-furyl)acryloyl]proline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.